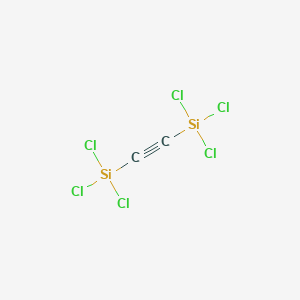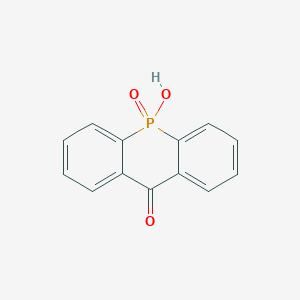![molecular formula C20H24NO4S2+ B101380 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate CAS No. 16470-41-0](/img/structure/B101380.png)
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate, also known as MitoSOX, is a fluorescent dye that is widely used in scientific research to detect reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause damage to cells and tissues, and have been implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. MitoSOX is a valuable tool for researchers studying the role of ROS in disease pathogenesis and for the development of new therapies.
Mécanisme D'action
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is a highly selective fluorescent dye that is oxidized by superoxide anions, a type of ROS. When oxidized, 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate emits a red fluorescence that can be detected using fluorescence microscopy or flow cytometry. The intensity of the fluorescence is proportional to the level of superoxide anions in the sample.
Effets Biochimiques Et Physiologiques
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate has no known biochemical or physiological effects on cells or tissues. It is non-toxic and does not interfere with cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate has several advantages for lab experiments. It is highly selective for superoxide anions and is not affected by other ROS or reactive nitrogen species. It is also non-toxic and does not interfere with cellular processes. However, 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate has some limitations. It is not a direct measure of ROS levels and can be affected by changes in mitochondrial membrane potential. It is also not suitable for in vivo studies due to its limited tissue penetration.
Orientations Futures
There are several future directions for the use of 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate in scientific research. One area of interest is the development of new compounds that can selectively detect other types of ROS and reactive nitrogen species. Another area of interest is the use of 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Finally, there is a need for further research into the role of ROS in disease pathogenesis and the development of new therapies targeting ROS.
Méthodes De Synthèse
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is synthesized by the condensation of 2-ethoxy-1,3-butadiene and 2-aminobenzenethiol, followed by the addition of 3-bromopropanesulfonic acid. The resulting compound is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is widely used in scientific research to detect ROS in cells and tissues. It has been used to study the role of ROS in cancer, cardiovascular disease, neurodegenerative disorders, and other diseases. 3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is also used to study the effects of antioxidants and other compounds on ROS levels in cells and tissues.
Propriétés
Numéro CAS |
16470-41-0 |
|---|---|
Nom du produit |
3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate |
Formule moléculaire |
C20H24NO4S2+ |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
3-[2-(2-ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C20H23NO4S2/c1-3-16(25-4-2)14-19-21(12-7-13-27(22,23)24)20-17-9-6-5-8-15(17)10-11-18(20)26-19/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3 |
Clé InChI |
ZYECOWRNUCPBQN-UHFFFAOYSA-N |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])OCC |
SMILES canonique |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])OCC |
Autres numéros CAS |
16470-41-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



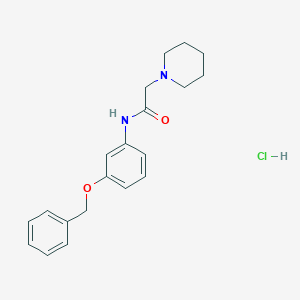
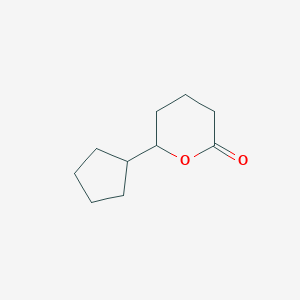
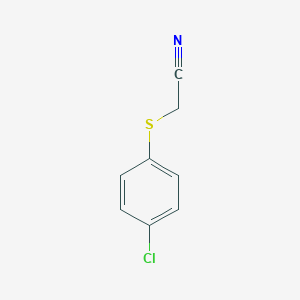
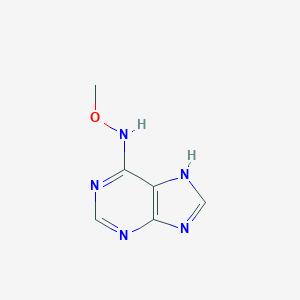
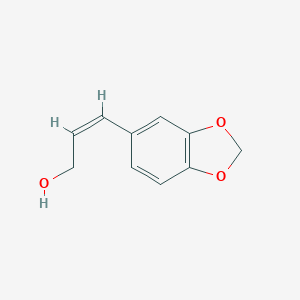
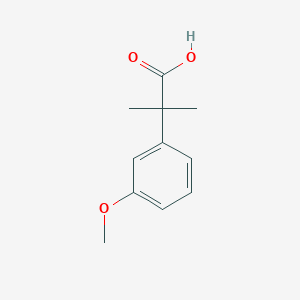
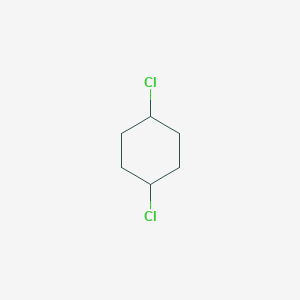
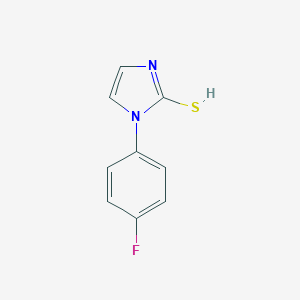
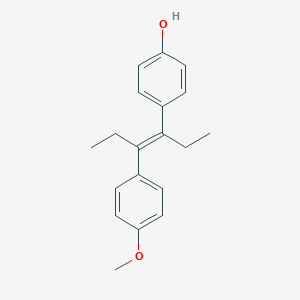
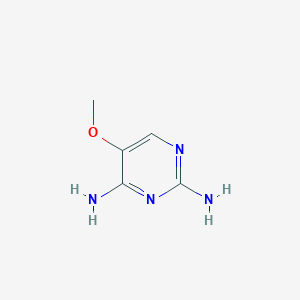
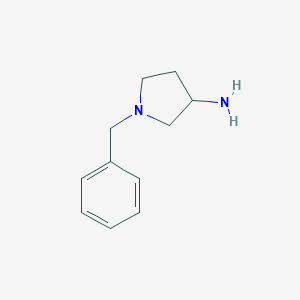
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
